2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoindole core substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of phthalic anhydride with 3-methylphenylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized isoindole derivatives, reduced isoindole derivatives, and various substituted isoindole compounds .
Scientific Research Applications
2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(3-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h2-6,9,12-13H,7-8H2,1H3 |
InChI Key |
NNYVLLMUHSKINZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3CC=CCC3C2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3CC=CCC3C2=O |
Origin of Product |
United States |
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